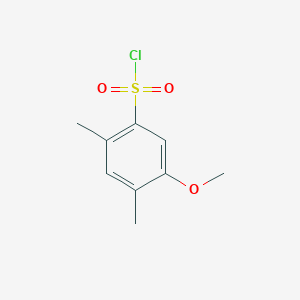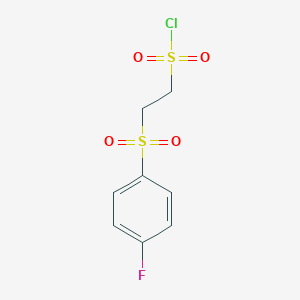![molecular formula C4H7ClF3NO2 B1443221 Chlorhydrate d’acide 2-[(2,2,2-trifluoroéthyl)amino]acétique CAS No. 303049-67-4](/img/structure/B1443221.png)
Chlorhydrate d’acide 2-[(2,2,2-trifluoroéthyl)amino]acétique
Vue d'ensemble
Description
2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride is a useful research compound. Its molecular formula is C4H7ClF3NO2 and its molecular weight is 193.55 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine : Recherche analgésique
Ce composé est utilisé dans la synthèse d’analogues qui présentent une affinité pour les récepteurs cannabinoïdes . Ces récepteurs sont impliqués dans la régulation de la douleur, et les analogues pourraient potentiellement conduire au développement de nouveaux analgésiques.
Agriculture : Insecticides vétérinaires
En agriculture, notamment en médecine vétérinaire, ce produit chimique sert d’intermédiaire clé dans la synthèse du fluralaner . Le fluralaner est un insecticide à large spectre utilisé pour protéger les animaux des parasites.
Science des matériaux : Synthèse organique
En tant que matière première et intermédiaire importante, le chlorhydrate d’acide 2-[(2,2,2-trifluoroéthyl)amino]acétique est utilisé dans la synthèse organique, ce qui peut conduire au développement de nouveaux matériaux aux propriétés uniques .
Sciences de l’environnement : Analyse des résidus d’AINS
Le composé a été appliqué en sciences de l’environnement pour la détermination des résidus de médicaments anti-inflammatoires non stéroïdiens (AINS) dans les échantillons d’eau de surface et d’eaux usées, ce qui indique son rôle dans la surveillance environnementale et la sécurité .
Chimie analytique : Dérivatisation des acides carboxyliques
En chimie analytique, il est utilisé pour la dérivatisation des acides carboxyliques aqueux en leurs dérivés 2,2,2-trifluoroéthylamide correspondants, qui sont ensuite plus faciles à analyser et à détecter .
Biochimie : Synthèse de molécules bioactives
Il agit comme un réactif dans la synthèse de molécules bioactives, telles que les analogues de l’arachidonyléthanolamide, qui ont des applications dans la compréhension et le traitement potentiel de diverses voies biochimiques .
Mécanisme D'action
Mode of Action
It’s known that this compound plays a critical role in the structure and function of fluralaner, which is highly effective against various parasites in animals .
Biochemical Pathways
It’s known that this compound is involved in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors .
Analyse Biochimique
Biochemical Properties
2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in amino acid metabolism, such as glycine decarboxylase. The trifluoroethyl group enhances the compound’s stability and alters its biological activity, impacting properties like solubility and lipophilicity . These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, it affects cellular metabolism by altering the flux of metabolites through specific pathways, which can impact cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoroethyl group allows the compound to form stable complexes with target enzymes, inhibiting or activating their activity . This interaction can lead to downstream effects on gene expression, ultimately influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors essential for amino acid metabolism. The compound’s trifluoroethyl group influences its interaction with metabolic enzymes, affecting the flux of metabolites and altering metabolite levels . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility and lipophilicity influence its localization and accumulation in different cellular compartments . Understanding these factors is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Propriétés
IUPAC Name |
2-(2,2,2-trifluoroethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)2-8-1-3(9)10;/h8H,1-2H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKRWLAXKNCPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303049-67-4 | |
| Record name | 2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















